molecular formula C12H8F2O B3055588 3-(3,5-Difluorophenyl)phenol CAS No. 656304-62-0

3-(3,5-Difluorophenyl)phenol

Cat. No.: B3055588
CAS No.: 656304-62-0
M. Wt: 206.19 g/mol
InChI Key: WIECQTUDVNOHMF-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)phenol is an organic compound with the molecular formula C12H8F2O It consists of a phenol group substituted with two fluorine atoms at the 3 and 5 positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Difluorophenyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method includes the reaction of 3,5-difluorobenzene with phenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the preparation of this compound can be achieved through a multi-step process involving the diazotization of 3,5-difluoroaniline followed by hydrolysis. This method is advantageous due to its high yield and relatively low cost .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones.

    Reduction: The compound can be reduced to form the corresponding hydroquinone.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed under controlled conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro and halogenated derivatives

Scientific Research Applications

3-(3,5-Difluorophenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)phenol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The pathways involved include the inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

  • 3,5-Difluorophenol
  • 2,4-Difluorophenol
  • 2,6-Difluorophenol

Comparison: 3-(3,5-Difluorophenyl)phenol is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. Compared to other difluorophenols, it exhibits higher stability and reactivity, making it more suitable for certain applications in research and industry .

Biological Activity

3-(3,5-Difluorophenyl)phenol, with the molecular formula C12H10F2O, is an organic compound known for its unique structural features and potential biological activities. The presence of two fluorine atoms at the 3 and 5 positions of the phenyl ring enhances its lipophilicity and may influence its interactions with biological macromolecules, making it a compound of interest in medicinal chemistry.

The compound is characterized by:

  • Phenolic Hydroxyl Group : This contributes to its reactivity and potential biological activity.
  • Fluorine Substituents : The fluorine atoms increase the compound's stability and may enhance its binding affinity to biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as a pharmacological agent. Although specific mechanisms of action are not fully elucidated, studies suggest that fluorinated phenols generally exhibit enhanced biological activities compared to their non-fluorinated counterparts.

Pharmacological Potential

  • Antimicrobial Activity : Fluorinated phenolic compounds have shown promise in inhibiting bacterial virulence factors. For instance, related compounds have been demonstrated to suppress biofilm formation in Staphylococcus aureus strains .
  • Antiviral Properties : Recent studies have investigated the interactions of novel phenolic compounds with viral proteins, showing potential as inhibitors against SARS-CoV-2 through molecular docking studies .

While a specific mechanism for this compound remains undefined, it is hypothesized that its interactions with enzymes or receptors could be mediated through:

  • Hydrophobic Interactions : The lipophilic nature due to fluorination may enhance binding to hydrophobic pockets in proteins.
  • Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding with target macromolecules.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound among structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
3-FluorophenolOne fluorine atomLower lipophilicity compared to this compound
2,4-DifluorophenolTwo fluorine atoms at different positionsDifferent reactivity due to positional effects
4-(3,5-Difluorophenyl)phenolSimilar structure but different substitutionPotentially different biological activity due to substitution
4-Chloro-2,5-difluorophenolContains chlorine instead of hydroxyl groupAltered electronic properties affecting reactivity

This table illustrates how the distinct arrangement of fluorine atoms in this compound may confer advantages in terms of stability and biological activity over other phenolic compounds.

Case Studies and Research Findings

  • In vitro Studies : Research indicates that phenolic compounds exhibit antioxidant properties that contribute to their therapeutic activities against various diseases including neurodegenerative disorders and cancer .
  • Molecular Dynamics Simulations : These studies have demonstrated that certain phenolic ligands show good binding affinities with viral proteins like nsp13 from SARS-CoV-2, suggesting a pathway for further development as antiviral agents .

Properties

IUPAC Name

3-(3,5-difluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIECQTUDVNOHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460160
Record name 3',5'-Difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656304-62-0
Record name 3′,5′-Difluoro[1,1′-biphenyl]-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=656304-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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